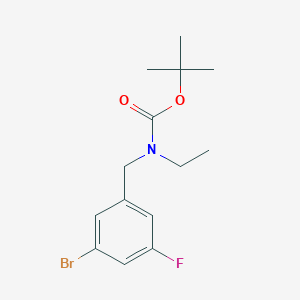

tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrFNO2/c1-5-17(13(18)19-14(2,3)4)9-10-6-11(15)8-12(16)7-10/h6-8H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYXWAZBBJFOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC(=C1)Br)F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate typically involves the reaction of 3-bromo-5-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Deprotection: The tert-butyl carbamate group can be removed using strong acids such as trifluoroacetic acid or by heating.

Scientific Research Applications

Overview

Tert-butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate is an organic compound classified as a carbamate. It has garnered attention in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry, biological research, and industrial processes. This article explores its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound serves as a lead compound for developing pharmaceuticals targeting specific diseases. Its structure allows it to act as a pharmacophore, facilitating the design of inhibitors or modulators of enzymes or receptors involved in various diseases, particularly cancer and neurodegenerative disorders.

Biological Research

This compound has been utilized as a probe to study enzyme-catalyzed reactions involving carbamates. It has shown potential in inducing autophagy in cancer cells, leading to tumor growth inhibition and cell death. In vitro and in vivo studies indicate promising results for its anti-inflammatory and antioxidant properties .

Industrial Applications

In the agricultural sector, this compound can be employed in the development of agrochemicals such as herbicides or insecticides. Its chemical stability and reactivity make it a valuable intermediate for synthesizing various chemical products.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate depends on its application. In organic synthesis, it acts as a protecting group for amines, preventing unwanted reactions at the amine site. The tert-butyl group provides steric hindrance, which can influence the reactivity of the molecule . In biological studies, the compound may interact with specific enzymes or proteins, although detailed mechanisms would depend on the specific biological context.

Comparison with Similar Compounds

tert-Butyl (3-bromo-5-fluorophenyl)carbamate (CAS 1870366-60-1)

- Structural Differences : Lacks the ethyl group and benzyl moiety, featuring a direct phenyl-carbamate linkage.

- However, the lack of a benzyl-ethylamine chain limits its utility in constructing complex amine-containing targets.

- Applications : Used as a building block for aryl halide intermediates in small-molecule synthesis .

(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate

- Structural Differences : Contains a methoxy substituent (2-position) and a chiral ethyl group attached to the phenyl ring.

- Reactivity : The methoxy group introduces electron-donating effects, altering regioselectivity in cross-coupling reactions. The stereocenter may influence biological activity, making it suitable for enantioselective drug development.

- Applications : Employed in asymmetric synthesis for chiral drug candidates .

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (CAS 1101173-94-7)

- Structural Differences : Replaces the benzene ring with a 1,2,4-thiadiazole heterocycle.

- Reactivity : The thiadiazole core enhances electrophilicity at the bromo site, favoring SNAr reactions. The heterocycle also increases polarity, affecting solubility.

- Applications : Utilized in agrochemical research and as a precursor for heterocyclic pharmaceuticals .

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

- Structural Differences : Features a 4-fluorobenzyl group and a primary amine instead of bromo substitution.

- Reactivity : The amine group enables reductive amination or acylation, while the fluorine atom directs electrophilic aromatic substitution.

- Applications : Intermediate for fluorinated bioactive molecules, such as kinase inhibitors .

Data Table: Key Properties and Structural Features

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Applications |

|---|---|---|---|---|

| tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate | C₁₄H₁₈BrFNO₂ | 330.2 g/mol | 3-Br, 5-F, benzyl-ethyl | Drug intermediate, cross-coupling |

| tert-Butyl (3-bromo-5-fluorophenyl)carbamate | C₁₁H₁₁BrFNO₂ | 272.1 g/mol | 3-Br, 5-F, phenyl-carbamate | Aryl halide synthesis |

| (S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate | C₁₄H₁₉BrNO₃ | 337.2 g/mol | 5-Br, 2-OCH₃, chiral ethyl | Chiral drug synthesis |

| tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate | C₇H₁₀BrN₃O₂S | 280.1 g/mol | Thiadiazole core, 3-Br | Agrochemicals, heterocycles |

| tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate | C₁₄H₂₀FN₂O₂ | 267.3 g/mol | 4-F-benzyl, primary amine | Fluorinated drug intermediates |

Biological Activity

tert-Butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate is an organic compound with a unique structure that includes a tert-butyl group and a carbamate functional group attached to a phenyl ring with bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding, which are critical in pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes. It is known to inhibit enzymes by forming covalent bonds with their active sites, thereby blocking their function. This mechanism is similar to other carbamate derivatives, such as those inhibiting acetylcholinesterase, an enzyme crucial for neurotransmission .

Biological Activity Overview

The compound's biological activity can be summarized as follows:

- Enzyme Inhibition : It exhibits potent inhibition of various enzymes, including cytochrome P450 isoforms, which are important in drug metabolism.

- Receptor Binding : The unique substitution pattern on the phenyl ring influences its binding affinity to specific receptors, potentially modulating their activity.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's ability to inhibit cytochrome P450 3A4 (CYP3A4), an enzyme involved in the metabolism of many drugs. The inhibition was characterized as follows:

| Compound | IC50 (μM) | Type of Inhibition | Remarks |

|---|---|---|---|

| This compound | 0.34 | Reversible and time-dependent | Significant potential for drug-drug interactions |

This data indicates that the compound not only inhibits CYP3A4 but does so in a manner that could lead to serious interactions with other medications .

Case Studies

In pharmacological research, several case studies have examined the effects of this compound on various biological systems:

- Neurotransmission Studies : The compound was tested for its effects on neurotransmission pathways, revealing significant inhibitory effects on acetylcholinesterase activity. This suggests potential applications in treating conditions like Alzheimer's disease .

- Cancer Research : Investigations into the compound's effects on cancer cell lines indicated that it may exert cytostatic effects by inhibiting key signaling pathways involved in cell proliferation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that:

- Absorption : The compound exhibits moderate permeability across biological membranes.

- Metabolism : It is metabolized primarily by cytochrome P450 enzymes, which raises concerns about potential drug-drug interactions.

- Toxicity : Toxicological assessments indicate a low risk of acute toxicity; however, chronic exposure may lead to adverse effects due to enzyme inhibition.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-bromo-5-fluorobenzyl(ethyl)carbamate?

A common approach involves sequential functionalization of the benzyl scaffold. First, the bromo and fluoro substituents are introduced via electrophilic aromatic substitution or halogen exchange reactions. The ethylcarbamate group is then installed using Boc (tert-butoxycarbonyl) protection, typically via coupling agents like HATU or DCC in anhydrous conditions. For example, tert-butyl carbamate intermediates are synthesized by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, followed by purification via silica gel chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and fluoro chemical shifts at ~7.0–7.5 ppm for aromatic protons).

- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z ~330–350).

- X-ray crystallography : For resolving stereochemistry in crystalline derivatives (if applicable) .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?

Variations in melting points (e.g., 103–106°C vs. 137°C in similar carbamates) may arise from polymorphic forms or impurities. Always cross-validate using differential scanning calorimetry (DSC) and ensure rigorous recrystallization (e.g., using ethanol/water mixtures) .

Q. What safety precautions are critical during synthesis?

Use fume hoods, nitrile gloves, and P95 respirators to avoid inhalation of fine particles. Tert-butyl carbamates may decompose under acidic/basic conditions, releasing toxic gases (e.g., isobutylene). Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the ethylcarbamate group?

Kinetic studies suggest using a 1.2:1 molar ratio of Boc₂O to the amine precursor in anhydrous THF at 0°C, followed by warming to room temperature. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction rates by 30–40%. Post-reaction, extract with ethyl acetate and wash with 1M HCl to remove unreacted reagents .

Q. What strategies address low diastereoselectivity in chiral derivatives of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium with BINAP ligands) can improve enantiomeric excess (ee). For example, enantioselective iodolactamization steps in related carbamates achieve >90% ee under optimized conditions .

Q. How does the bromo-fluoro substitution pattern influence reactivity in cross-coupling reactions?

The bromine atom at the 3-position acts as a superior leaving group in Suzuki-Miyaura couplings compared to fluorine. DFT calculations show that the electron-withdrawing fluoro group at the 5-position stabilizes transition states, enabling selective coupling with arylboronic acids at 80–100°C .

Q. What computational methods predict the compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations using software like Gaussian or AMBER can model hydrolysis pathways. At pH < 3, the Boc group undergoes rapid cleavage, while neutral to basic conditions (pH 7–9) preserve stability for >48 hours .

Data Contradictions and Resolution

Q. Conflicting reports on ecotoxicity: How should researchers proceed?

While some SDS documents lack ecotoxicity data (e.g., no LC50 values for aquatic organisms), assume precautionary measures. Use algae growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays to generate site-specific data .

Q. Why do some studies report conflicting reaction outcomes with tert-butyl carbamates?

Trace moisture or residual acids in solvents (e.g., dichloromethane) can hydrolyze Boc groups prematurely. Always pre-dry solvents over molecular sieves and monitor reactions via TLC or in-situ IR .

Methodological Tables

Q. Table 1: Recommended Characterization Parameters

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 1.4 ppm (t-Bu), δ 4.2 ppm (CH₂N) | |

| HPLC (C18 column) | 70:30 acetonitrile/water, Rt = 8.5 min | |

| MS (ESI+) | [M+H]⁺ = 347.1 (C₁₃H₁₆BrFNO₂) |

Q. Table 2: Stability Under Different Conditions

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| pH 2.0 (HCl) | 0.5 | 3-bromo-5-fluorobenzylamine |

| pH 7.4 (buffer) | >30 | None detected |

| UV light (254 nm) | 7 | De-brominated byproduct |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.